Furan, 2-(2-azidoethenyl)-5-nitro-
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Overview
Description
Furan, 2-(2-azidoethenyl)-5-nitro-: is a heterocyclic organic compound that features a furan ring substituted with a 2-azidoethenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(2-azidoethenyl)-5-nitro- typically involves the introduction of the azido and nitro groups onto a furan ring. One common method involves the reaction of a furan derivative with azidoethenyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide or cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Furan, 2-(2-azidoethenyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: Furan, 2-(2-azidoethenyl)-5-nitro- is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of azido and nitro groups with biological molecules.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Furan, 2-(2-azidoethenyl)-5-nitro- involves the interaction of its functional groups with molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Benzene, (2-azidoethenyl)-: Similar structure but with a benzene ring instead of a furan ring.
Furan, 2-(2-azidoethenyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Properties
CAS No. |
73023-88-8 |
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Molecular Formula |
C6H4N4O3 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
2-[(E)-2-azidoethenyl]-5-nitrofuran |
InChI |
InChI=1S/C6H4N4O3/c7-9-8-4-3-5-1-2-6(13-5)10(11)12/h1-4H/b4-3+ |
InChI Key |
UGOBSKKKCCICAU-ONEGZZNKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/N=[N+]=[N-] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CN=[N+]=[N-] |
Origin of Product |
United States |
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